molecular formula C14H9NO3 B5711488 (3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B5711488
M. Wt: 239.23 g/mol
InChI Key: XNWMVSQWCUUKOF-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one belongs to the class of 3-methylidene oxindoles, characterized by a conjugated α,β-unsaturated ketone system. Its structure features a furan-2-yl moiety attached to a 2-oxoethylidene group at the 3-position of the oxindole core (Figure 1). The (3Z) stereochemistry is critical for its electronic and spatial properties.

Molecular Formula: C₁₄H₉NO₃ (inferred from analogous structures in ). Key Properties:

  • The oxoethylidene group contributes to electrophilicity, enabling nucleophilic interactions in biological systems.

Properties

IUPAC Name

(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-12(13-6-3-7-18-13)8-10-9-4-1-2-5-11(9)15-14(10)17/h1-8H,(H,15,17)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWMVSQWCUUKOF-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=CO3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=CO3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of furan-2-carbaldehyde with isatin under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

(3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound’s unique structural properties make it a candidate for use in materials science, particularly in the development of new polymers and nanomaterials.

Mechanism of Action

The mechanism by which (3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3-methylidene oxindoles are highly dependent on substituents at the oxoethylidene position. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Oxoethylidene Biological Activity Physicochemical Properties References
(3Z)-3-[2-(Furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one Furan-2-yl Not explicitly reported (in evidence) Furan enhances solubility due to polarity; lower molecular weight (vs. aryl analogs)
DIA-001 () 4-Chlorophenyl Topoisomerase I (Topo1) inhibition, DNA damage induction Chlorine increases electrophilicity; higher logP (lipophilicity)
(3Z)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one () 4-Fluorophenyl Unspecified (likely kinase modulation) Fluorine’s electronegativity improves metabolic stability
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one () 2-Fluoro-4-methoxyphenyl Antiviral (HCV p7 inhibition inferred) Methoxy group enhances solubility; chloro increases reactivity
(3Z)-3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one () Ferrocenyl (metallocene) VEGFR-2 inhibition (IC₅₀ ≈ 200 nM), cytotoxic Redox-active ferrocene enables unique mechanisms (e.g., ROS generation)

Biological Activity

The compound (3Z)-3-[2-(furan-2-yl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one , commonly referred to as a furan-derived indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H9N3O2\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}_{2}

This structure features a furan ring attached to an indole moiety, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
HeLa5.0Induction of apoptosis via caspase activation
MCF-77.5Cell cycle arrest at G2/M phase
A5496.0Inhibition of tubulin polymerization

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, with a particular emphasis on inducing apoptosis and disrupting normal cell cycle progression.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells. For instance, in HeLa cells, treatment with the compound resulted in a significant increase in caspase-3 activity, indicating apoptotic signaling .
  • Cell Cycle Arrest : Studies indicate that this compound can cause G2/M phase arrest in MCF-7 cells, thereby halting proliferation and promoting apoptosis .
  • Tubulin Inhibition : Similar to known antitumor agents like colchicine, this compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Study 1: Antiproliferative Effects on HeLa Cells

In a controlled study examining the effects on HeLa cells, this compound was tested at various concentrations. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM. Further analysis revealed significant morphological changes consistent with apoptosis.

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of the compound using xenograft models of breast cancer. Treatment with the compound resulted in a marked reduction in tumor volume compared to control groups. Histological analysis confirmed increased apoptosis within tumor tissues as evidenced by TUNEL staining.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.